![molecular formula C20H22F3N3O3S B2799908 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207053-63-1](/img/structure/B2799908.png)
1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
This compound is a urea derivative, which contains a tetrahydroisoquinoline group and a trifluoromethylphenyl group. Urea derivatives are known for their wide range of biological activities and are used in the development of various pharmaceuticals . The trifluoromethyl group is a common motif in medicinal chemistry, known for its ability to enhance the metabolic stability and bioavailability of drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the tetrahydroisoquinoline and trifluoromethylphenyl groups. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the urea group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and permeability .Scientific Research Applications
- Arylthiolate anions form electron donor–acceptor complexes with TPENOMe, enabling intramolecular single electron transfer (SET) reactions for trifluoromethylation .
- Understanding the different photoinactivation pathways arising from crystal packing styles is crucial for tailoring materials with specific properties .
- Researchers might explore TPENOMe derivatives for drug design, especially in areas where fluorinated compounds play a role .
Photochromic Materials and Rewritable Paper
Data Encryption Material
Visible-Light-Promoted S-Trifluoromethylation
Materials Science and Fluorescent Properties
Drug Discovery and Medicinal Chemistry
Photophysics and Femtosecond Transient Absorption Spectroscopy
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3S/c1-2-11-30(28,29)26-10-9-14-7-8-16(12-15(14)13-26)24-19(27)25-18-6-4-3-5-17(18)20(21,22)23/h3-8,12H,2,9-11,13H2,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPYNWPDOAFEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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